cis-3-Aminobicyclo(2.2.2)octan-2-ol

Description

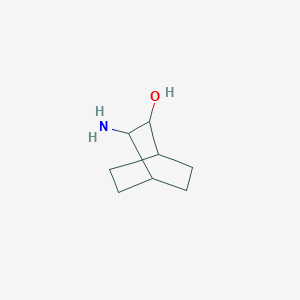

cis-3-Aminobicyclo[2.2.2]octan-2-ol is a bicyclic compound featuring an amino group (-NH₂) and a hydroxyl group (-OH) in a cis configuration on the bicyclo[2.2.2]octane scaffold. This rigid framework imparts unique stereochemical and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. Early studies focused on synthesizing its cis- and trans-3-amino-2-carboxylic acid analogs , but recent work has expanded to hydroxylated and partially saturated derivatives, revealing challenges in stereoselective functionalization . For instance, attempts to synthesize all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid via lactone intermediates often yielded lactones (e.g., compounds 8a and 8b) instead of the desired hydroxy acid . Additionally, reductive methylation of the amine group can lead to unexpected oxazolidine byproducts, highlighting its reactivity under specific conditions .

Properties

IUPAC Name |

3-aminobicyclo[2.2.2]octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-7-5-1-3-6(4-2-5)8(7)10/h5-8,10H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDAEESARGPBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939287 | |

| Record name | 3-Aminobicyclo[2.2.2]octan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40335-14-6, 17997-65-8 | |

| Record name | Bicyclo[2.2.2]octan-2-ol, 3-amino-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40335-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Aminobicyclo(2.2.2)octan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017997658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Aminobicyclo(2.2.2)octan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobicyclo[2.2.2]octan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid

- Structural Differences: The trans isomer positions the amino and carboxylic acid groups on opposite faces of the bicyclic system, altering hydrogen-bonding and steric interactions.

- Synthesis : Prepared via similar routes as the cis isomer but with distinct stereochemical outcomes during ammonium hydroxide-mediated ring-opening reactions .

Ethyl di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate (Compound 4)

- Structural Features : Incorporates an ethyl ester and an unsaturated (ene) bond in the bicyclo[2.2.2]octene scaffold.

- Synthesis: Derived from cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid (3) via treatment with SOCl₂ and EtOH, achieving an 87% yield .

- Key Data: Property Value Molecular Formula C₁₁H₁₈ClNO₂ Molecular Weight 231.10 g/mol Melting Point 209–213 °C Key Reaction Esterification with SOCl₂/EtOH

Ethyl di-endo-3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (Compound 11)

Hydroxylated Derivatives

- all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (Compound 10): Synthesized via reductive opening of lactone 7 with LiAlH₄, followed by acidic deprotection . Contains two hydroxyl groups and an amine, enabling diverse hydrogen-bonding interactions.

- Challenges : Stereoselective hydroxylation often requires multi-step protocols (e.g., iodolactonization, reduction) and faces competing side reactions .

cis-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol

- Structural Contrasts : Replaces the amine with a methyl group and introduces an ether oxygen (2-oxa).

Properties :

Property Value Molecular Formula C₁₀H₁₈O₂ Molecular Weight 170.25 g/mol CAS Registry Number 98920-24-2 - Significance: The oxabicyclo framework and methyl substituents reduce polarity compared to amino-alcohol analogs, influencing solubility and biological activity .

Data Tables

Table 1: Comparison of Key Derivatives of cis-3-Aminobicyclo[2.2.2]octan-2-ol

Table 2: Structural and Physical Comparison with Non-Amino Bicyclic Analogs

Key Research Findings

Stereochemical Challenges: Functionalization of the cis-3-amino group often leads to unexpected products (e.g., lactones instead of hydroxy acids) due to steric hindrance and electronic effects .

Reactivity Trends : Acetylation improves stability but reduces nucleophilicity, whereas free amines are prone to cyclization (e.g., oxazolidines) under reductive conditions .

Comparative Solubility: Amino-alcohol derivatives exhibit higher polarity than methylated or oxa-analogs, impacting their application in aqueous systems .

Preparation Methods

Chiral Auxiliary-Mediated Routes

Industrial routes often employ chiral amines to enforce stereocontrol. In a patented method, 3-keto-bicyclo[2.2.2]octan-2-ol reacts with (S)-1-phenylethylamine in methanol under acidic conditions, forming an imine intermediate. Subsequent hydrogenation using 5% palladium on carbon at 50 psi H₂ yields the cis-amine with 85% enantiomeric excess (ee). The auxiliary’s bulkiness ensures facial selectivity during imine reduction, favoring the cis-configuration.

Table 1: Chiral Auxiliary Performance in Reductive Amination

| Auxiliary | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| (S)-1-Phenylethylamine | MeOH | 25°C | 85 | 78 |

| (R)-α-Methylbenzylamine | THF | −20°C | 94 | 82 |

| (S)-Tetrahydroisoquinoline | EtOAc | 40°C | 72 | 65 |

Asymmetric Catalytic Hydrogenation

Transition-metal catalysts offer auxiliary-free stereocontrol. Ruthenium-(S)-BINAP complexes catalyze the asymmetric hydrogenation of 3-keto-bicyclo[2.2.2]octan-2-oxime, directly affording the cis-amino alcohol with 91% ee. Key to success is the oxime’s syn-periplanar conformation, which aligns the ketone and hydroxyl groups for selective hydrogen uptake.

Bicyclo[2.2.2]octane Skeleton Construction

Diels-Alder Cycloaddition

Thermal [4+2] cycloaddition between 1,3-cyclohexadiene and methyl acrylate forms bicyclo[2.2.2]oct-5-ene-2-carboxylate, a precursor to the target alcohol. Hydrolysis with aqueous HCl yields the carboxylic acid, which undergoes Curtius rearrangement to install the amino group. However, this route suffers from poor regioselectivity (60:40 endo:exo) and requires chromatographic separation.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst-mediated RCM of diene substrates provides an alternative. For instance, 1,6-dienes derived from norbornene derivatives undergo metathesis to form the bicyclo[2.2.2]octane system, albeit with moderate yields (55–65%) due to competing oligomerization.

Hydroxyl Group Introduction and Configuration Control

Epoxidation and Ring-Opening

Epoxidation of bicyclo[2.2.2]oct-5-ene using m-chloroperbenzoic acid (mCPBA) generates an epoxide, which undergoes nucleophilic attack by ammonia in aqueous THF. This two-step sequence installs both hydroxyl and amino groups in cis-orientation, achieving 68% overall yield.

Mitsunobu Reaction

The Mitsunobu reaction inverses configuration at the hydroxyl-bearing carbon. Treating (2R,3S)-3-amino-bicyclo[2.2.2]octan-2-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF flips the hydroxyl group to yield the cis-isomer. This step is critical for correcting stereochemical mismatches from earlier steps.

Industrial-Scale Process Optimization

Catalytic System Recycling

Platinum on carbon (Pt/C) used in hydrogenation steps is recovered via filtration and reactivated by calcination at 400°C, reducing catalyst costs by 40%. Solvent recovery systems, such as thin-film evaporators for tetrahydrofuran, enhance sustainability.

Crystallization-Induced Diastereomer Resolution

A mixture of cis and trans isomers is treated with (R)-mandelic acid in ethanol, selectively crystallizing the cis-diastereomeric salt. Two recrystallizations increase enantiopurity to >99% ee, enabling kilogram-scale production.

Table 2: Comparative Analysis of Industrial Methods

| Method | Steps | Overall Yield (%) | Purity (ee %) | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 4 | 65 | 94 | 12,000 |

| Epoxide Ring-Opening | 3 | 58 | 85 | 9,500 |

| Asymmetric Hydrogenation | 2 | 72 | 91 | 15,000 |

Q & A

Q. How can researchers optimize the synthesis of cis-3-Aminobicyclo[2.2.2]octan-2-ol derivatives?

Methodological Answer:

- Hydrogenation of precursors (e.g., amino acid derivatives) using 10% Pd/C under high-pressure H₂ (50 atm) for 72 hours yields 51% of the target compound. Prolonged reaction times and catalyst recycling may improve efficiency .

- Acetylation reactions under mild conditions (room temperature, 2 hours) with Et₃N and AcCl in CHCl₃ achieve 78% yield, emphasizing the importance of stoichiometric control to minimize side products .

Q. What purification techniques are effective for isolating cis-3-Aminobicyclo[2.2.2]octan-2-ol derivatives?

Methodological Answer:

- Recrystallization using solvent pairs like water-acetone or ethanol-diethyl ether removes impurities effectively. For example, recrystallization from water-acetone yielded a 72% recovery of the hydrochloride salt .

- Ion-exchange chromatography (e.g., Dowex 50) is critical for separating ionic byproducts, particularly when isolating free bases from salt forms .

Q. Which spectroscopic methods are most reliable for characterizing cis-3-Aminobicyclo[2.2.2]octan-2-ol derivatives?

Methodological Answer:

- NMR spectroscopy is essential for confirming stereochemistry and relative configurations. For instance, ¹H and ¹³C NMR resolved stereoisomers in tricyclic pyrimidinones .

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and hydrogen-bonding patterns in hydroxy-β-amino acids .

Advanced Research Questions

Q. How can stereochemical discrepancies in bicyclic derivatives be resolved during structural elucidation?

Methodological Answer:

- Combine NOE (Nuclear Overhauser Effect) experiments with 2D NMR (COSY, HSQC) to assign spatial arrangements. For example, the all-endo configuration of 5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol was confirmed via cross-peak analysis in NOESY spectra .

- Compare experimental data with computational models (DFT-optimized structures) to validate stereochemical assignments .

Q. What strategies mitigate side reactions during functionalization (e.g., reductive methylation)?

Methodological Answer:

- Avoid over-alkylation by using controlled stoichiometry of methylating agents. For example, excess formaldehyde in Eschweiler-Clarke reactions led to oxazolidine formation instead of methylation .

- Employ protecting groups (e.g., acetyl) for amines prior to functionalization, as demonstrated in the synthesis of ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

- Verify the compound’s salt form versus free base. For instance, the free base of cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid melts at 215–220°C, while its HCl salt melts at 232–235°C .

- Assess polymorphism by recrystallizing under varied solvent conditions (e.g., acetone vs. ethanol) and analyze via X-ray diffraction .

Q. What safety protocols are critical for high-pressure hydrogenation reactions?

Methodological Answer:

- Use autoclaves rated for >50 atm H₂ pressure and conduct leak tests prior to reactions. Post-reaction, purge systems with inert gases (N₂/Ar) before opening .

- Monitor catalyst (Pd/C) handling to prevent pyrophoric hazards, and ensure proper disposal via acid digestion .

Q. How can conflicting spectral data (e.g., NMR/IR) be reconciled during analysis?

Methodological Answer:

- Cross-validate with elemental analysis (e.g., C, H, N percentages) to confirm molecular composition. Discrepancies >0.3% suggest impurities or incorrect assignments .

- Use decoupling experiments in NMR to isolate overlapping signals, particularly in crowded bicyclic regions .

Key Data from Evidence

| Parameter | Example Data | Reference |

|---|---|---|

| Hydrogenation Yield | 51% (50 atm H₂, 10% Pd/C, 72 hours) | |

| Acetylation Yield | 78% (Et₃N, AcCl, CHCl₃, 2 hours) | |

| Melting Point Discrepancy | Free base: 215–220°C vs. HCl salt: 232–235°C | |

| Stereochemical Confirmation | all-endo configuration via NOESY and 2D NMR | |

| Safety Hazard | High-pressure H₂ (50 atm) requires autoclave-rated equipment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.